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Compound of Interest

Compound Name: TX-1918

Cat. No.: B162848 Get Quote

SHR-1918 is a monoclonal antibody designed to target angiopoietin-like 3 (ANGPTL3), a

protein involved in lipid metabolism. By inhibiting ANGPTL3, SHR-1918 aims to reduce levels

of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG). While detailed preclinical

data from animal models is not available in the provided search results, a Phase 1 clinical trial

in healthy subjects and a Phase 2 clinical trial in patients with hyperlipidemia offer valuable

insights into its efficacy and safety compared to a placebo.

Quantitative Data from Clinical Trials
The following tables summarize the key findings from the clinical studies of SHR-1918.

Table 1: Efficacy of SHR-1918 in Reducing Lipid Levels (Phase 2 Clinical Trial)

Dose LDL-C Reduction TG Reduction

150 mg (Q4W) 22% 52%

300 mg (Q4W) 27% Not Reported

600 mg (Q4W) 30% 63%

600 mg (Q8W) 23% Not Reported

Placebo Not Reported Not Reported

Q4W: every 4 weeks; Q8W:

every 8 weeks
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Table 2: Safety and Tolerability of SHR-1918 (Phase 1 & 2 Clinical Trials)

Adverse Event SHR-1918 Group Placebo Group

Treatment-Emergent Adverse

Events (Phase 1)
90.7% 94.4%

Treatment-Related Adverse

Events (Phase 2)
20% 13%

Most Common Adverse Events

(Phase 2)

Hyperuricemia, increased

blood creatine phosphokinase,

nausea

Not specified

Serious Adverse Events

(Phase 2)
1 patient 1 patient

Experimental Protocols
Phase 2 Clinical Trial Methodology: This was a double-blind, dose-escalation study conducted

in 333 patients with hypercholesterolemia who were not at their optimal LDL-C level despite

being on statin therapy. Patients were randomized to receive subcutaneous injections of SHR-

1918 at doses of 150 mg, 300 mg, or 600 mg every four weeks, or 600 mg every eight weeks,

or a matching placebo for a 16-week treatment period. The primary endpoint was the

percentage change in serum LDL-C levels from baseline to week 16.

Signaling Pathway
The mechanism of action of SHR-1918 involves the inhibition of the ANGPTL3 signaling

pathway, which plays a crucial role in lipid metabolism.
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Caption: ANGPTL3 signaling pathway and the inhibitory action of SHR-1918.

GT0918 (Proxalutamide): An Androgen Receptor
Antagonist
GT0918, also known as Proxalutamide, is a second-generation non-steroidal androgen

receptor (AR) antagonist.[1] It works by competitively blocking androgen hormones from

binding to the AR, thereby inhibiting the activation of this receptor.[2] While preclinical studies in

prostate and breast cancer animal models have been mentioned, specific quantitative data

from placebo-controlled trials in these models are not detailed in the provided search results.

The available placebo-controlled data for GT0918 comes from clinical trials for the treatment of

COVID-19.

Mechanism of Action
The primary mechanism of GT0918 is the inhibition of the androgen receptor signaling

pathway. In the context of certain cancers, androgens can promote the growth of tumor cells.

By blocking the AR, GT0918 aims to impede this cancer cell proliferation.

Signaling Pathway
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The diagram below illustrates the androgen receptor signaling pathway and the point of

intervention for GT0918.
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Caption: Androgen receptor signaling pathway and the inhibitory action of GT0918.

Comparison Summary
Feature SHR-1918 GT0918 (Proxalutamide)

Drug Type Monoclonal Antibody

Small Molecule (Non-steroidal

Androgen Receptor

Antagonist)

Target Angiopoietin-like 3 (ANGPTL3) Androgen Receptor (AR)

Therapeutic Area Hyperlipidemia
Prostate Cancer, Breast

Cancer, COVID-19

Available Data vs. Placebo Phase 1 & 2 Clinical Trials Clinical Trials (COVID-19)

Preclinical Data vs. Placebo Not available in search results
Mentioned, but no quantitative

data in search results

Conclusion
While the initial query for "TX-1918" did not yield specific results, the investigation into SHR-

1918 and GT0918 provides valuable comparative insights. SHR-1918 shows promise in
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reducing lipid levels in human subjects with a manageable safety profile when compared to a

placebo. GT0918 acts through a distinct mechanism by targeting the androgen receptor, with

its placebo-controlled data primarily available from COVID-19 clinical trials rather than the

preclinical cancer models mentioned in the literature. For a comprehensive preclinical

comparison, further studies with detailed methodologies and quantitative data would be

required for both compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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